3-hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a lactam ring with hydroxyl and carbonyl functional groups. Key structural features include:
- 1-(3-Methoxypropyl) substituent: Enhances solubility via its polar methoxy group and flexible alkyl chain .
- 5-(3,4,5-Trimethoxyphenyl): The electron-rich trimethoxy array may enhance binding to biological targets (e.g., tubulin or kinase enzymes) through hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C23H27NO8 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H27NO8/c1-13-7-8-15(32-13)20(25)18-19(24(9-6-10-28-2)23(27)21(18)26)14-11-16(29-3)22(31-5)17(12-14)30-4/h7-8,11-12,19,26H,6,9-10H2,1-5H3 |
InChI Key |
UPRYRKUHEYLXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCCOC)O |
Origin of Product |
United States |
Biological Activity
3-Hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activities, including antiproliferative, antioxidant, and antibacterial properties, supported by research findings and case studies.
- IUPAC Name : 4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
- Molecular Formula : C23H27NO8
- Molecular Weight : 445.5 g/mol
Antiproliferative Activity
Research indicates that compounds similar to 3-hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A derivative of the compound showed an IC50 value of 3.1 µM against MCF-7 breast cancer cells, indicating strong selective activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 3.1 |
| Derivative B | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds bearing similar structural features demonstrated significant antioxidant activity:
- DPPH Assay : The compound showed improved antioxidative activity compared to standard antioxidants like BHT.
| Method | Result |
|---|---|
| DPPH Assay | Higher antioxidant capacity than BHT |
| FRAP Assay | Confirmed antioxidant ability in vitro |
Antibacterial Activity
The antibacterial properties of the compound have been explored against several bacterial strains:
- Case Study : A structurally related compound exhibited selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
The biological activities of the compound are attributed to its ability to modulate oxidative stress and inhibit key cellular pathways involved in proliferation and survival of cancer cells. The presence of multiple methoxy and hydroxy groups enhances its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares the target compound with structurally analogous derivatives from the evidence:
*Molecular weights estimated based on structural formula.
Key Insights from Comparative Analysis
Substituent Effects on Solubility :
Aroyl Group Influence :
Aryl Group Bioactivity :
Research Findings and Structure-Activity Relationships (SAR)
- Metabolic Stability : Trifluoromethyl groups and methoxypropyl chains may confer resistance to oxidative metabolism compared to hydroxypropyl or pyridinylmethyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
